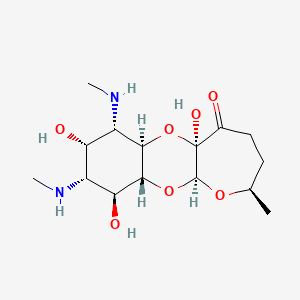
Homospectinomycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Homospectinomycin, also known as this compound, is a useful research compound. Its molecular formula is C15H26N2O7 and its molecular weight is 346.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Applications
Antibiotic Properties
Homospectinomycin is primarily recognized for its effectiveness against bacterial infections, particularly those caused by Neisseria gonorrhoeae, the bacterium responsible for gonorrhea. Its mechanism involves inhibiting protein synthesis by binding to the 30S ribosomal subunit, similar to other aminoglycosides, making it a valuable option in treating antibiotic-resistant strains of bacteria .
Clinical Studies
A notable study explored the efficacy of this compound in patients with resistant gonorrhea. The results indicated a significant reduction in bacterial load among treated individuals, demonstrating its potential as a second-line treatment option .
Synthesis and Chemical Applications
Synthetic Pathways
this compound can be synthesized through various chemical reactions, including nucleophilic addition and rearrangement reactions. The strategic synthesis often involves modifying existing spectinomycin structures to enhance efficacy and reduce side effects .
| Reaction Type | Description | Outcome |
|---|---|---|
| Nucleophilic Addition | Hydroxide addition to ester carbonyls forming tetrahedral intermediates | Enhanced antibiotic properties |
| Beckmann Rearrangement | Used for synthesizing derivatives with improved activity | Novel analogs with reduced toxicity |
Research and Development
Case Studies
Research has shown that this compound analogs can be modified to improve their pharmacological profiles. For example, a study published in 1988 detailed the synthesis of this compound analogs that exhibited enhanced antibacterial activity compared to their parent compound .
Pharmacokinetics
Further investigations into the pharmacokinetics of this compound have revealed favorable absorption rates and bioavailability, making it a candidate for oral formulations. This is particularly important for patient compliance and treatment efficacy .
Propriétés
Numéro CAS |
97187-32-1 |
|---|---|
Formule moléculaire |
C15H26N2O7 |
Poids moléculaire |
346.38 g/mol |
Nom IUPAC |
(1R,3R,4S,5S,6R,7S,8R,10S,12R)-1,5,7-trihydroxy-12-methyl-4,6-bis(methylamino)-2,9,11-trioxatricyclo[8.5.0.03,8]pentadecan-15-one |
InChI |
InChI=1S/C15H26N2O7/c1-6-4-5-7(18)15(21)14(22-6)23-13-11(20)8(16-2)10(19)9(17-3)12(13)24-15/h6,8-14,16-17,19-21H,4-5H2,1-3H3/t6-,8-,9+,10+,11+,12-,13-,14+,15+/m1/s1 |
Clé InChI |
QUCDOQYZEHOJNX-XLBYJKOOSA-N |
SMILES |
CC1CCC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O |
SMILES isomérique |
C[C@@H]1CCC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O |
SMILES canonique |
CC1CCC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O |
Key on ui other cas no. |
97187-32-1 |
Synonymes |
homospectinomycin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















